2-Bromo-1-(3-methoxypropyl)-3-methylbenzene
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Overview
Description
2-Bromo-1-(3-methoxypropyl)-3-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a methoxypropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methoxypropyl)-3-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(3-methoxypropyl)-3-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-methoxypropyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the substituents on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated products or modified aromatic compounds.
Scientific Research Applications
2-Bromo-1-(3-methoxypropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methoxypropyl)-3-methylbenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-ethyl-3-(3-methoxypropyl)benzene
- 2-Bromo-1-N-(2-hydroxy-3-methoxypropyl)-5-methylbenzene-1,4-diamine
- 2-Bromobenzamide
Uniqueness
2-Bromo-1-(3-methoxypropyl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-1-(3-methoxypropyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-5-3-6-10(11(9)12)7-4-8-13-2/h3,5-6H,4,7-8H2,1-2H3 |
InChI Key |
PRMBXOWETHSWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCCOC)Br |
Origin of Product |
United States |
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